molecular formula C12H22O3Si B14386122 3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)furan-2(5H)-one CAS No. 89861-22-3

3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)furan-2(5H)-one

Cat. No.: B14386122
CAS No.: 89861-22-3
M. Wt: 242.39 g/mol
InChI Key: DQFJFDUHAWKDDN-UHFFFAOYSA-N
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Description

3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)furan-2(5H)-one is a synthetic organic compound that features a furan ring substituted with a tert-butyl(dimethyl)silyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)furan-2(5H)-one typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole in a solvent like dimethylformamide (DMF). The reaction conditions are mild, usually performed at room temperature, and result in high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar protection strategies. The use of tert-butyl(dimethyl)silyl chloride and appropriate bases in industrial reactors ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)furan-2(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furans, lactones, and reduced derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)furan-2(5H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)furan-2(5H)-one involves its interaction with molecular targets through its furan ring and silyl-protected hydroxyl group. The compound can participate in various chemical reactions, influencing biochemical pathways and molecular interactions. The tert-butyl(dimethyl)silyl group provides steric protection, enhancing the compound’s stability and reactivity under specific conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)furan-2(5H)-one is unique due to its combination of a furan ring and a silyl-protected hydroxyl group. This structural feature provides enhanced stability and reactivity, making it a valuable compound in synthetic chemistry and various research applications.

Properties

CAS No.

89861-22-3

Molecular Formula

C12H22O3Si

Molecular Weight

242.39 g/mol

IUPAC Name

4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2H-furan-5-one

InChI

InChI=1S/C12H22O3Si/c1-12(2,3)16(4,5)15-9-7-10-6-8-14-11(10)13/h6H,7-9H2,1-5H3

InChI Key

DQFJFDUHAWKDDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1=CCOC1=O

Origin of Product

United States

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